molecular formula C8H7N3 B072966 1-Phenyl-1H-1,2,3-triazole CAS No. 1453-81-2

1-Phenyl-1H-1,2,3-triazole

Cat. No. B072966
CAS RN: 1453-81-2
M. Wt: 145.16 g/mol
InChI Key: KINVSCCCUSCXTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Phenyl-1H-1,2,3-triazole and its derivatives can be synthesized through various methods, including the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition. Saleem et al. (2013) explored the synthesis of half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based ligands, showcasing the versatility of the click reaction in synthesizing complex organometallic frameworks (Saleem et al., 2013).

Molecular Structure Analysis

The crystal structure of this compound derivatives reveals significant insights into their molecular conformation and intermolecular interactions. Gonzaga et al. (2016) reported the crystal structures of various 1,2,3-triazole derivatives, providing detailed analysis on their molecular geometry and the effects of different substituents on the structural orientation (Gonzaga et al., 2016).

Chemical Reactions and Properties

1-Phenyl-1H-1,2,3-triazoles exhibit a broad range of chemical reactivities, including participation in catalytic oxidation and transfer hydrogenation reactions. The study by Saleem et al. (2014) demonstrated the catalytic activity of 1,2,3-triazole derivatives in oxidation and hydrogenation reactions, highlighting their potential in catalysis (Saleem et al., 2014).

Physical Properties Analysis

The physical properties of 1-Phenyl-1H-1,2,3-triazoles, such as melting points, solubility, and crystal structures, are crucial for their application in material science and pharmaceuticals. Wang et al. (2013) explored the gas phase properties of 1,2,3-triazoles, providing valuable data on their proton affinity and acidity values (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and participation in various chemical reactions, define the utility of 1-Phenyl-1H-1,2,3-triazoles in synthetic chemistry. The synthesis and characterisation of luminescent rhenium tricarbonyl complexes with 1,2,3-triazole ligands by Uppal et al. (2011) exemplify the chemical versatility of these compounds (Uppal et al., 2011).

Scientific Research Applications

Novel Triazole Derivatives in Drug Development

Triazole derivatives, including 1-Phenyl-1H-1,2,3-triazole, have been extensively studied for their potential in drug development due to their broad range of biological activities. Research has focused on the synthesis and evaluation of these compounds for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. There's a significant interest in finding more efficient preparations that align with green chemistry principles, addressing current health challenges, including bacterial resistance and neglected diseases (Ferreira et al., 2013).

Synthesis Routes for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, including this compound, involves copper-catalyzed azide-alkyne cycloaddition, one of the key click reactions. This method offers high selectivity, wide scope, fast reaction rates, and high yields, making it a cornerstone in the development of new compounds with various biological activities (Kaushik et al., 2019).

Corrosion Inhibition Applications

1,2,3-Triazole derivatives have also shown efficacy as corrosion inhibitors for metals and alloys in aggressive media. The derivatives, particularly 1,4-disubstituted variants, prepared through regioselective copper-catalyzed azide-alkyne cycloaddition, are noted for their environmental friendliness, stability, and good efficiency in protecting metals against corrosion (Hrimla et al., 2021).

Eco-friendly Synthesis Methods

Advancements in eco-friendly synthesis methods for 1,2,3-triazoles highlight the emphasis on sustainable chemistry. Recent reviews cover the use of microwave irradiation and green catalysts in the synthesis of these compounds, underscoring the push towards methods that reduce environmental impact while maintaining high efficiency and yield (de Souza et al., 2019).

Antifungal and Antimicrobial Agents

The exploration of 1,2,4-triazoles as potential antifungal and antimicrobial agents has been a significant area of research. The structural diversity of these compounds allows for the development of novel agents that can address drug resistance and toxicity issues prevalent in current treatments. Their broad spectrum of activity makes them promising candidates for new antifungal and antimicrobial therapies (Kazeminejad et al., 2022).

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has been found to interact with a variety of enzymes and receptors . It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and cognition. Additionally, it has been suggested to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, by inhibiting AChE and BuChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission . Furthermore, it has been speculated that the sulfamate group of this compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway, leading to increased levels of acetylcholine and potentially enhancing cholinergic transmission . The interaction with the catalytic domain of the S. aureus topoisomerase IV enzyme could affect DNA replication and transcription processes .

Result of Action

The result of this compound’s action is the modulation of the activity of its target enzymes. By inhibiting AChE and BuChE, it could potentially enhance cholinergic transmission, which could have implications for cognitive function . Its interaction with the S. aureus topoisomerase IV enzyme could potentially inhibit the growth of this bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by the pH and temperature of its environment . Furthermore, its interaction with its targets could be influenced by the presence of other molecules or drugs in the body.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINVSCCCUSCXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296829
Record name 1-Phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1453-81-2
Record name 1-Phenyl-1,3-triazole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the method of preparation, the reaction between the N-vinylpyrrolidinone and the phenyl azide is carried out at room temperature in ethanol as solvent, and allowed to stand in the dark for several weeks, depending on the reactivity of the phenyl azides. Refluxing the reaction mixture eliminates the 5-(2-oxo-1-pyrrolidino) group and yields the 1-phenyl triazole.
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phenyl azides
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Synthesis routes and methods II

Procedure details

1,2,3-Triazole (5 g), iodobenzene (9.72 ml) and copper iodide (0.68 g) was taken in dry DMF under Nitrogen atmosphere. 1,2-(N,N-dimethyl)cyclohexyl diamine (1.02 g) and potassium phosphate (30.73 g) was added into above mixture. The reaction mixture was reflux at 110° C. for over night. TLC was checked no starting material and the reaction mixture was filtered through celite. The filtrate was diluted with water and product was extracted with dichloromethane. The organic layer was evaporated and the crude product was purified by column chromatography using 60-120 silica gel and pet ether\ethyl acetate as eluent to give 1-phenyl-1H-1,2,3-triazole as white solid.
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5 g
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9.72 mL
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1,2-(N,N-dimethyl)cyclohexyl diamine
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1.02 g
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30.73 g
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Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,3]triazole (87 μL, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil was purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50 then pure dichloro-methane) to provide 60 mg of 2-phenyl-2H-[1,2,3]triazole (41% yield) as an uncolored oil and 70 mg of 1-phenyl-1H-[1,2,3]triazole (48% isolated yield) as a light yellow solid.
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Q & A

A: Research on 1-phenyl-1H-1,2,3-triazole derivatives has revealed their potential as antagonists for GABA receptors, specifically showing selectivity for the β3 subtype over α1β2γ2 receptors. [, ] These compounds bind to a putative site within the channel-lining 2'-6' region of the second transmembrane segment of these receptors. [] This binding interaction inhibits the action of GABA, an inhibitory neurotransmitter, leading to various downstream effects depending on the specific receptor subtype targeted.

A: While specific information on material compatibility and stability of the unsubstituted this compound is limited within the provided research, the presence of diverse substituents on the core structure in various studies suggests a degree of tunability in its properties. [, , , , , , , , , , , ] This opens possibilities for tailoring its compatibility and stability under different conditions for specific applications.

A: Yes, computational methods played a key role in understanding the structure-activity relationships of this compound derivatives. Researchers have employed 3D-QSAR techniques, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). [, ] These methods, often coupled with molecular docking simulations, revealed key structural features contributing to the affinity and selectivity of these compounds for β3 GABA receptors. [, ]

ANone: SAR studies have demonstrated a strong influence of substituents on the activity and selectivity of 1-phenyl-1H-1,2,3-triazoles for GABA receptors. For instance:

  • Benzene ring substitutions: A 2,6-dichloro-4-trifluoromethyl substitution pattern on the benzene ring enhances affinity for both β3 and α1β2γ2 receptors. [, ]
  • Triazole ring substitutions: An n-propyl group at the 4-position and a chloromethyl or ethyl group at the 5-position of the triazole ring contribute to high potency and selectivity for the β3 receptor. [, ]
  • Hydrophobic interactions: Differences in the hydrophobic environment within the binding site, particularly at the 2' position, are thought to contribute to the selectivity of these compounds for β3 over α1β2γ2 receptors. []

A: While specific PK/PD data isn't extensively discussed, some research indicates that this compound derivatives with high affinity for insect GABA receptors exhibit insecticidal activity against houseflies. [] This suggests in vivo efficacy and potential for further investigation of their pharmacokinetic properties.

A: Research primarily employed in vitro assays to evaluate the binding affinities of this compound derivatives for human β3 and α1β2γ2 GABA receptors expressed in cell lines. [, ] Additionally, some studies utilized houseflies as an animal model to investigate the insecticidal activity of specific derivatives. []

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